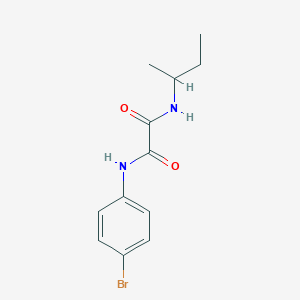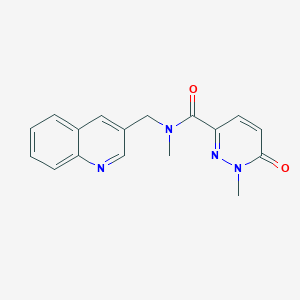![molecular formula C17H22N2O3 B5183526 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5183526.png)
1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. This compound has been found to exhibit significant biological activity, making it a promising candidate for further investigation. In
Wissenschaftliche Forschungsanwendungen
1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been found to exhibit neuroprotective effects and has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol has been shown to have anti-tumor activity and has been studied for its potential to treat various types of cancer. In cardiovascular disease research, this compound has been found to have vasodilatory effects and has been investigated for its potential to treat hypertension.
Wirkmechanismus
The mechanism of action of 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes, such as phosphodiesterases and histone deacetylases, which are involved in regulating cellular processes. Additionally, 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol has been shown to modulate the expression of various genes, including those involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which contribute to its neuroprotective and anti-tumor effects. Additionally, 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol has been found to have vasodilatory effects, which contribute to its potential as a treatment for hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol in lab experiments is its high solubility in water and organic solvents, which makes it easy to work with. Additionally, this compound has been extensively studied, and its synthesis method has been optimized to produce high yields of pure product. However, one limitation of using 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret results and design experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol. One direction is to further investigate its neuroprotective effects and potential as a treatment for neurodegenerative diseases. Another direction is to explore its anti-tumor activity and potential as a cancer treatment. Additionally, more research is needed to fully understand the compound's mechanism of action and to identify specific signaling pathways that it modulates. Finally, there is potential for the development of new derivatives of 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol with improved therapeutic properties.
Synthesemethoden
The synthesis of 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol involves the reaction of 2-butyl-1,3-benzoxazole-5-carbonyl chloride with piperidin-4-ol in the presence of a base. The reaction proceeds through an intermediate, which is then hydrolyzed to yield the final product. This synthesis method has been optimized to produce high yields of pure product and has been used extensively in research studies.
Eigenschaften
IUPAC Name |
(2-butyl-1,3-benzoxazol-5-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-2-3-4-16-18-14-11-12(5-6-15(14)22-16)17(21)19-9-7-13(20)8-10-19/h5-6,11,13,20H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWKPFSYYXLOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732112 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(2-Butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2,5-dichlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5183449.png)


![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5183467.png)
![4,4'-[(4-methylphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5183474.png)


![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5183498.png)
![ethyl 5-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5183505.png)
![(2-chloro-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5183520.png)
![dimethyl 3,3'-methylenebis[6-(1-naphthoylamino)benzoate]](/img/structure/B5183528.png)

![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5183555.png)
![diethyl 4-(3,4-dichlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5183562.png)